(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
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Overview
Description
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a hepta-1,4,6-trien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylamine, benzaldehyde, and acetylacetone.
Condensation Reaction: The first step involves the condensation of benzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Amination: The chalcone intermediate is then subjected to amination using dimethylamine under acidic conditions to introduce the dimethylamino group.
Isomerization: The final step involves the isomerization of the intermediate to achieve the desired (1E,4E,6E) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds:
- (1E,4E,6E)-1-(methylamino)-7-phenylhepta-1,4,6-trien-3-one
- (1E,4E,6E)-1-(ethylamino)-7-phenylhepta-1,4,6-trien-3-one
- (1E,4E,6E)-1-(dimethylamino)-7-(4-methylphenyl)hepta-1,4,6-trien-3-one
Uniqueness: (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific structural configuration and the presence of both a dimethylamino group and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXAPPOEZMQTH-ZSBSVGGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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